1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrroloquinoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been suggested that this compound may interact with DNA and inhibit its replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to determine its long-term effects and potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations is the lack of understanding of its mechanism of action and potential toxicity. Additionally, the synthesis of this compound can be challenging and requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline. One direction is to further investigate its anti-cancer properties and potential use as a fluorescent probe for detecting DNA damage. Another direction is to study its potential use as a ligand in metal complexes for catalytic reactions. Additionally, further studies are needed to determine its long-term effects and potential toxicity in vivo.
Synthesemethoden
The synthesis of 1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage. Additionally, this compound has been investigated for its potential use as a ligand in metal complexes for catalytic reactions.
Eigenschaften
Molekularformel |
C18H22N2O |
---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-ethyl-1-(8-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)butan-1-one |
InChI |
InChI=1S/C18H22N2O/c1-4-13(5-2)18(21)20-10-9-15-11-14-8-6-7-12(3)16(14)19-17(15)20/h6-8,11,13H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
JRYCMCCWCZOGDS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)N1CCC2=C1N=C3C(=CC=CC3=C2)C |
Kanonische SMILES |
CCC(CC)C(=O)N1CCC2=CC3=CC=CC(=C3N=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.